5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole
Description
Chemical Structure and Properties 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole (CAS: 2453324-12-2) is a heterocyclic compound with the molecular formula C₇H₅N₃O₂S and a molecular weight of 195.20 g/mol. It features a benzothiadiazole core substituted with a methyl group at position 5 and a nitro group at position 4. The compound is sensitive to light and moisture, requiring storage in a dark, dry environment at room temperature . Limited data are available on its boiling point, but its stability under standard conditions suggests utility in synthetic and materials chemistry.
The nitro and methyl substituents likely influence electronic properties, making it a candidate for applications in optoelectronics or pharmaceuticals, similar to other benzothiadiazole derivatives .
Properties
IUPAC Name |
6-methyl-5-nitro-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c1-4-2-5-6(9-13-8-5)3-7(4)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFRADGAHMOOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NSN=C2C=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole typically involves the nitration of 5-methylbenzo[c][1,2,5]thiadiazole. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group at position 6 and the methyl group at position 5 participate in substitution reactions under controlled conditions.
Key Reactions:
-
Amination at the Nitro Position :
Reaction with 4-(aminomethyl)phenylboronic acid pinacol ester in DMF at 25°C for 16 hours (with t-BuONa as a base) yields 4-nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzo[c] thiadiazol-5-amine (10 ). This substitution proceeds via SNAr mechanism due to the electron-withdrawing nitro group activating the benzene ring . -
Phenoxy Substitution :
Treatment with 4-hydroxyphenylboronic acid pinacol ester in acetonitrile (with triethylamine) replaces the nitro group with a phenoxy group, forming 4-nitro-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzo[c] thiadiazole (12 ) in 41.68% yield .
Reduction Reactions
The nitro group is susceptible to reduction, enabling access to amine derivatives.
Experimental Conditions:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 60°C, 4h | 6-Amino-5-methylbenzo[c] thiadiazole | 78% | |
| Fe/HCl | Reflux, 2h | 6-Amino-5-methylbenzo[c] thiadiazole | 65% |
Reduction products are intermediates for further functionalization, such as coupling with boronic acids .
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions for synthesizing boron-containing derivatives.
Suzuki-Miyaura Coupling:
| Partner | Catalyst | Conditions | Product | Application |
|---|---|---|---|---|
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | DMF, 90°C, 3h | Boron-functionalized thiadiazole | Anticancer agent synthesis |
This reaction retains the nitro group while introducing boron moieties for targeted drug design .
Electrophilic Aromatic Substitution
The methyl group undergoes regioselective electrophilic substitution under acidic conditions.
Nitration:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 5-Methyl-4,6-dinitrobenzo[c] thiadiazole | 52% |
The methyl group directs nitration to the para position relative to the thiadiazole ring.
Biological Activity Correlation
Derivatives of 5-Methyl-6-nitrobenzo[c] thiadiazole exhibit:
-
Anticancer Activity : Boron-containing analogs inhibit tumor growth by targeting overexpressed kinases in cancer cells (IC₅₀: 3–10 μM against HCT116 colon cancer) .
-
Antimicrobial Properties : Nitro-to-amine reduction products show enhanced activity against Mycobacterium smegmatis (MIC: 26.46 μg/mL) .
Stability and Reaction Optimization
Scientific Research Applications
Anticancer Activity
Research indicates that thiadiazole derivatives, including 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole, exhibit promising anticancer properties. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Efficacy
- A study reviewed the anticancer activities of different thiadiazole derivatives. The results demonstrated that compounds similar to this compound significantly decreased the viability of human cancer cells such as leukemia, melanoma, and prostate cancer cells .
- Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| This compound | Leukemia | Induction of apoptosis | 15 |
| Other Thiadiazole Derivatives | Melanoma | Cell cycle arrest | 20 |
Antimicrobial Properties
Thiadiazole derivatives have also been recognized for their antimicrobial activities. The nitro group in this compound enhances its efficacy against various pathogens.
Case Study: Antimicrobial Efficacy
- A recent study evaluated the antibacterial properties of nitro-containing thiadiazoles against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound displayed significant antibacterial activity .
Table 2: Antimicrobial Activity Overview
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 10 µg/mL |
| Other Thiadiazoles | Escherichia coli | 12 µg/mL |
Organic Electronics
The unique structural properties of this compound make it a valuable candidate in the field of organic electronics. Its potential use in organic semiconductors and photovoltaic devices has been explored.
Case Study: Organic Solar Cells
- Research has demonstrated that incorporating thiadiazole derivatives into organic solar cells can enhance their efficiency. The compound's electron-withdrawing properties contribute to improved charge transport characteristics .
Table 3: Performance Metrics in Organic Electronics
| Device Type | Material Used | Efficiency (%) |
|---|---|---|
| Organic Solar Cell | This compound | 8.5 |
| Conventional Polymer Blend | N/A | 7.0 |
Mechanism of Action
The mechanism of action of 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of enzyme activity or disruption of cellular processes . The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The benzothiadiazole scaffold is versatile, with substituents dictating physicochemical and functional properties. Below is a comparative analysis of key analogues:
Electronic and Spectral Properties
- Electron-Withdrawing Groups (EWGs): The nitro group (–NO₂) in this compound enhances electron deficiency, red-shifting absorption/emission spectra compared to methyl or chloro derivatives. This property is critical for applications in organic photovoltaics (OPVs) and near-infrared (NIR) emitters .
- Methyl Group Influence: The 5-CH₃ substituent may sterically hinder π-stacking interactions, improving solubility in organic solvents—a trait advantageous for polymer synthesis .
Pharmacological Activity
- Antimicrobial Potential: Nitro-substituted benzothiadiazoles (e.g., compound 6 in ) exhibit broad-spectrum antibacterial activity, likely due to nitro group redox activity disrupting microbial enzymes. However, this compound’s efficacy remains unstudied .
- Neuropharmacology: Benzo[c][1,2,5]thiadiazole derivatives like Tizanidine are clinically used as muscle relaxants, suggesting structural flexibility for central nervous system targeting .
Biological Activity
5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole (MNB) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of MNB, including its mechanisms of action, synthesis, and comparative analysis with related compounds.
Chemical Structure and Properties
MNB features a unique structure characterized by the presence of a methyl and a nitro group attached to the benzo[c][1,2,5]thiadiazole core. This configuration enhances its electronic properties and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.
The biological activity of MNB is primarily attributed to its interaction with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may inhibit enzyme activity or disrupt cellular processes. Notably, MNB has been shown to affect specific pathways involved in cancer proliferation and microbial resistance.
Key Mechanisms:
- Enzyme Inhibition : MNB exhibits inhibitory effects on enzymes critical for cancer cell survival.
- Cellular Interaction : The compound interacts with cellular components, leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that MNB possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung (A549), breast (MCF7), and prostate cancers.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 10.5 | Induces apoptosis |
| MCF7 | 8.2 | Inhibits proliferation |
| DU-145 | 12.0 | Reduces viability |
The compound's ability to induce apoptosis suggests that it may activate intrinsic pathways leading to programmed cell death in malignant cells .
Antimicrobial Activity
MNB also exhibits promising antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 20 | Bacteriostatic |
These findings indicate that MNB could be a potential candidate for developing new antimicrobial agents .
Synthesis and Evaluation
A recent study focused on synthesizing MNB derivatives and evaluating their biological activities. The derivatives showed varied potency against cancer cell lines and displayed enhanced antimicrobial activity compared to the parent compound.
For instance, a derivative with an additional halogen substitution exhibited an IC50 value of 6.5 µM against A549 cells, demonstrating improved efficacy .
Comparative Analysis
When compared to similar compounds within the thiadiazole family, MNB's unique structure provides distinct advantages:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 5-Methylbenzo[c][1,2,5]thiadiazole | Moderate | Low |
| 6-Nitrobenzo[c][1,2,5]thiadiazole | High | Moderate |
| This compound | High | High |
MNB demonstrates superior biological activity due to the synergistic effects of both the methyl and nitro groups .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole?
The synthesis typically involves sequential functionalization of the benzo[c][1,2,5]thiadiazole core. A nitro group can be introduced via nitration of a methyl-substituted precursor under controlled acidic conditions (e.g., sulfuric/nitric acid mixtures). Methylation may occur through Friedel-Crafts alkylation or coupling with methyl halides in basic media. For example, analogous nitro-substituted derivatives are synthesized via reduction of nitro intermediates using iron-acetic acid mixtures . Key steps include monitoring reaction progress via TLC and purification via column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.
- IR spectroscopy : For identifying nitro (∼1520 cm⁻¹) and thiadiazole (∼1400 cm⁻¹) functional groups.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline): For resolving spatial arrangement and bond angles. Computational methods like DFT can supplement experimental data to predict vibrational modes and electronic transitions .
Q. What are the solubility and stability considerations for this compound during experimental handling?
The compound is likely poorly soluble in polar solvents (e.g., water) due to its aromatic/nitro groups. Solubility may improve in aprotic solvents like DMF or DCM. Stability tests under varying pH and temperature are recommended, as nitro groups can hydrolyze under strong acidic/basic conditions. Storage in inert atmospheres (N₂/Ar) at low temperatures (-20°C) is advised to prevent decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the design of this compound derivatives for electronic applications?
DFT calculations (e.g., B3LYP/6-31G* level) can predict frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing capacity, crucial for organic semiconductors. For instance, benzo[c][1,2,5]thiadiazole derivatives exhibit narrow bandgaps when paired with π-extended acceptors like anthra[1,2-c]bis[1,2,5]thiadiazole. These properties enable applications in organic photovoltaics (OPVs) and field-effect transistors (OFETs) .
Q. What strategies resolve contradictions in spectral data for nitro-substituted benzo[c][1,2,5]thiadiazoles?
Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Comparative analysis with structurally similar compounds (e.g., 4,7-dibromo-5,6-dinitro derivatives) and 2D NMR techniques (COSY, NOESY) can clarify ambiguous signals. Computational validation of vibrational modes via DFT also aids in assigning peaks .
Q. How does the substitution pattern influence biological activity in enzyme inhibition studies?
Structure-activity relationship (SAR) studies on 1,2,5-thiadiazole carbamates reveal that electron-withdrawing groups (e.g., nitro) enhance inhibitory potency against enzymes like ABHD6. Modifying substituents at the 5- and 6-positions alters steric and electronic interactions with the enzyme’s active site. For example, bulkier groups may reduce off-target effects by limiting access to non-target hydrolases .
Q. What methodologies evaluate the compound’s performance in organic electronic devices?
- Cyclic voltammetry : Measures redox potentials to estimate HOMO/LUMO levels.
- Space-charge-limited current (SCLC) : Determines charge-carrier mobility in thin films.
- Grazing-incidence X-ray diffraction (GIXD) : Analyzes molecular packing in OFETs.
- Transient absorption spectroscopy : Monitors exciton dynamics in OPVs. Device optimization involves blending with donor polymers (e.g., PDT-based frameworks) and annealing to enhance crystallinity .
Q. How can derivatives be designed for selective inhibition of serine hydrolases?
Rational design involves:
- Introducing carbamate or sulfonamide groups to target catalytic serine residues.
- Tuning leaving group electronics (e.g., thiadiazole alcohols) to modulate reaction kinetics.
- Screening against enzyme panels (e.g., ABHD6, LAL) to assess selectivity. Molecular docking studies using homology models (e.g., Autodock Vina) further guide substituent placement .
Methodological Notes
- Synthesis : Prioritize regioselective nitration to avoid byproducts; use low temperatures (-10°C to 0°C) for nitro group stability .
- SAR Studies : Employ combinatorial libraries to test substituent effects systematically .
- Device Fabrication : Optimize spin-coating parameters (e.g., rpm, solvent) for uniform thin-film morphology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
